N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentanecarboxamide core with a sulfamoylphenyl group attached, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide typically involves the reaction of 4-sulfamoylbenzylamine with cyclopentanecarboxylic acid chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane at room temperature, yielding the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using ethanol as a solvent and conducting reactions at room temperature, can also be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-sulfamoylphenyl)acetamide
- N-(4-sulfamoylphenyl)benzamide
- N-(4-sulfamoylphenyl)thiourea
Uniqueness
N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide stands out due to its cyclopentanecarboxamide core, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C13H18N2O3S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C13H18N2O3S/c14-19(17,18)12-7-5-10(6-8-12)9-15-13(16)11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)(H2,14,17,18) |
InChI Key |
IUOQXFVWCDFYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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